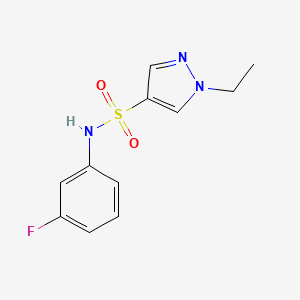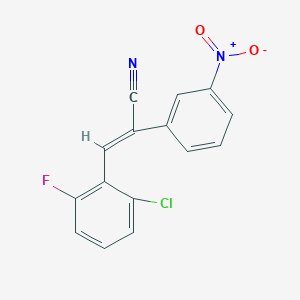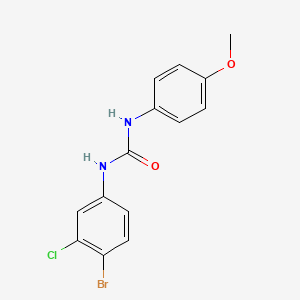
1-ethyl-N-(3-fluorophenyl)-1H-pyrazole-4-sulfonamide
Overview
Description
Synthesis Analysis
The synthesis of pyrazole-based sulfonamides, including 1-ethyl-N-(3-fluorophenyl)-1H-pyrazole-4-sulfonamide, typically involves multi-step chemical reactions that build the core structure and introduce functional groups. A notable example is the creation of sulfonamide derivatives through the reaction of pyrazole with sulfonamide functionalities. Such processes often involve the use of metal complexes to enhance the reactivity and selectivity of the synthesis (Büyükkıdan et al., 2017).
Molecular Structure Analysis
The molecular structure of 1-ethyl-N-(3-fluorophenyl)-1H-pyrazole-4-sulfonamide and its derivatives can be elucidated through spectroscopic methods such as FT-IR, NMR, and mass spectrometry. These techniques provide insights into the compound's functional groups, molecular geometry, and electronic environment. For instance, studies have characterized similar compounds by detailing the substitution patterns on the pyrazole ring and the nature of the sulfonamide group (Zhang Peng-yun, 2013).
Chemical Reactions and Properties
Pyrazole-based sulfonamides, including the focal compound, participate in various chemical reactions, highlighting their reactivity and potential for further functionalization. These reactions can involve the formation of metal complexes, which showcase the compound's ability to act as a ligand and its potential inhibitory activities against specific enzymes (Lee et al., 2016).
Scientific Research Applications
Carbonic Anhydrase Inhibition
1-Ethyl-N-(3-fluorophenyl)-1H-pyrazole-4-sulfonamide and its derivatives have been found to inhibit human carbonic anhydrase isoenzymes I and II. This inhibition is significant because carbonic anhydrases are involved in various physiological processes like respiration and pH regulation. For instance, Büyükkıdan et al. (2017) synthesized metal complexes of a related pyrazole-based sulfonamide, demonstrating effective inhibition of these isoenzymes, suggesting potential therapeutic applications (Büyükkıdan et al., 2017).
Anticancer Activities
Pyrazole-sulfonamide derivatives have shown promising anticancer activities. Mert et al. (2014) reported that certain pyrazole-sulfonamide derivatives exhibited significant antiproliferative activities against HeLa and C6 cell lines, suggesting their potential as anticancer agents (Mert et al., 2014).
Antibacterial Properties
Some studies have focused on the antibacterial properties of pyrazole-sulfonamide compounds. For example, Azab et al. (2013) synthesized novel heterocyclic compounds containing a sulfonamido moiety with significant antibacterial activities, highlighting the potential of these compounds in developing new antibacterial agents (Azab et al., 2013).
Antiglaucoma Activity
The compounds have also been studied for their potential in treating glaucoma. Kasımoğulları et al. (2010) synthesized pyrazole derivatives of 5-amino-1,3,4-thiadiazole-2-sulfonamide, demonstrating their inhibitory effects on carbonic anhydrase isoenzymes related to antiglaucoma activity (Kasımoğulları et al., 2010).
Antimicrobial and Antitubercular Agents
Further, these compounds have been evaluated for their antimicrobial and antitubercular activities. Shingare et al. (2022) synthesized benzene sulfonamide pyrazole oxadiazole derivatives and assessed their antimicrobial as well as antitubercular activity, demonstrating their potential as effective antimicrobial agents (Shingare et al., 2022).
properties
IUPAC Name |
1-ethyl-N-(3-fluorophenyl)pyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN3O2S/c1-2-15-8-11(7-13-15)18(16,17)14-10-5-3-4-9(12)6-10/h3-8,14H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKTGQUNXRMYAJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)S(=O)(=O)NC2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-N-(3-fluorophenyl)-1H-pyrazole-4-sulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-ethyl-2-[4-(2-fluorobenzoyl)-1-piperazinyl]-6-methyl-4-pyrimidinamine](/img/structure/B4629175.png)
![N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(4-morpholinyl)ethyl]alaninamide](/img/structure/B4629190.png)
![1-(4-chlorophenyl)-5-{[5-(1-piperidinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4629200.png)
![N-[3-(acetylamino)phenyl]-3,4-difluorobenzamide](/img/structure/B4629211.png)
![methyl 3-{[(butylamino)carbonyl]amino}-4-methylbenzoate](/img/structure/B4629215.png)
![3-{1-[(4-tert-butylbenzoyl)amino]-5-phenyl-1H-pyrrol-2-yl}propanoic acid](/img/structure/B4629231.png)
![N-(3-methoxyphenyl)-3-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B4629236.png)
![4-isopropyl-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]benzenesulfonamide](/img/structure/B4629248.png)

![3-(4-chlorophenyl)-4-(4-fluorophenyl)-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B4629256.png)
